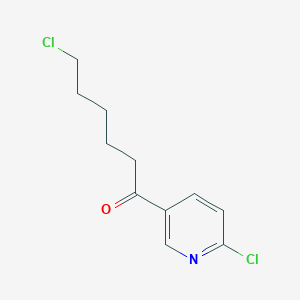
2-Chloro-5-(6-chlorohexanoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(6-chlorohexanoyl)pyridine is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . It is also known by its IUPAC name, 6-chloro-1-(6-chloropyridin-3-yl)hexan-1-one . This compound is used primarily in research and experimental applications.
準備方法
The synthesis of 2-Chloro-5-(6-chlorohexanoyl)pyridine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 6-chlorohexanoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the acylation process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-Chloro-5-(6-chlorohexanoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the carbonyl group would yield 6-chloro-1-(6-chloropyridin-3-yl)hexanol.
科学的研究の応用
2-Chloro-5-(6-chlorohexanoyl)pyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and in studies of enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-5-(6-chlorohexanoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-Chloro-5-(6-chlorohexanoyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-3-(6-chlorohexanoyl)pyridine: This compound has a similar structure but with the chlorine atom in a different position on the pyridine ring.
2-Chloro-5-(7-chloroheptanoyl)pyridine: This compound has a longer alkyl chain, which can affect its reactivity and properties.
2-Chloro-3-(5-chlorovaleryl)pyridine: This compound has a shorter alkyl chain and different substitution pattern, leading to different chemical and biological properties.
特性
IUPAC Name |
6-chloro-1-(6-chloropyridin-3-yl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-7-3-1-2-4-10(15)9-5-6-11(13)14-8-9/h5-6,8H,1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCDOFGEFQSJGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CCCCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641813 |
Source


|
| Record name | 6-Chloro-1-(6-chloropyridin-3-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-40-0 |
Source


|
| Record name | 6-Chloro-1-(6-chloropyridin-3-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














